4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol
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Overview
Description
4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol is a sulfur-containing heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl iodide and thiourea under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the use of metal-free and solvent-free conditions to ensure eco-friendly synthesis. The use of heterogeneous catalysts like Amberlyst-70 has been reported to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways.
Pathways Involved: It has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways and inhibition of survival mechanisms like autophagy.
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-5-thiol
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole .
Uniqueness: 4-Ethyl-3-methyl-1-phenyl-1H-pyrazole-5-thiol stands out due to the presence of the ethyl group, which can influence its reactivity and biological activity. The sulfur atom in the thiol group also adds to its unique chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-phenyl-1H-pyrazole-3-thione |
InChI |
InChI=1S/C12H14N2S/c1-3-11-9(2)13-14(12(11)15)10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3 |
InChI Key |
GGKJWUQBKIPTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN(C1=S)C2=CC=CC=C2)C |
Origin of Product |
United States |
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